1,6-ナフチリジン-4-カルボン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;1,6-naphthyridine-4-carboxylate is a compound used in various fields of research and industry. It is a type of 1,6-naphthyridine, which are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

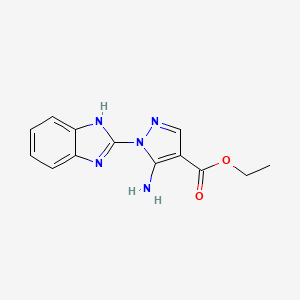

The synthesis of 1,6-naphthyridines, including Sodium;1,6-naphthyridine-4-carboxylate, involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines include the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines .科学的研究の応用

抗癌作用

1,6-ナフチリジン類には、1,6-ナフチリジン-4-カルボン酸ナトリウムなど、顕著な抗癌作用を持つことが判明している . これらの化合物は、さまざまな癌細胞株に対する効果について研究されており、構造活性相関(SAR)や分子モデリング研究も進められている .

抗HIV活性

これらの化合物は、抗HIV剤としても潜在的な可能性を秘めている . これは、これらの化合物がHIVの治療に使用され、体内でウイルスの複製を阻害する可能性があることを意味する .

抗菌活性

1,6-ナフチリジン-4-カルボン酸ナトリウムには、抗菌作用があることが判明している . これは、さまざまな細菌感染症や真菌感染症の治療に使用できる可能性があることを示唆している .

鎮痛作用

この化合物は、鎮痛作用(痛みを和らげる作用)も示す . これは、新しい鎮痛薬の開発において貴重な成分となる可能性がある .

抗炎症作用

1,6-ナフチリジン-4-カルボン酸ナトリウムの抗炎症作用は、炎症を特徴とする疾患の治療のための潜在的な候補となる .

抗酸化作用

1,6-ナフチリジン-4-カルボン酸ナトリウムには、抗酸化作用があることが判明している . 抗酸化物質は、フリーラジカルによる細胞への損傷を予防または遅らせることができる物質である .

c-Metキナーゼ関連癌活性の阻害

1,6-ナフチリジンは、c-Metキナーゼ関連癌活性の阻害のための新しい足場として特定されている . これは、新しい癌治療の開発に使用できる可能性があることを示唆している .

診断および産業における用途

1,6-ナフチリジン-4-カルボン酸ナトリウムなどのナフチリジンは、診断、人間のさまざまな疾患の治療、農業、産業、光物理学的な用途で広く使用されている .

将来の方向性

The future directions for research on Sodium;1,6-naphthyridine-4-carboxylate and other 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is a burgeoning interest in the biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .

作用機序

Target of Action

Sodium;1,6-naphthyridine-4-carboxylate is a compound that has been identified as a potential inhibitor of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .

Mode of Action

The mode of action of Sodium;1,6-naphthyridine-4-carboxylate involves its interaction with the c-Met kinase. The compound is believed to bind to the kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in the growth and survival of cancer cells .

Biochemical Pathways

Sodium;1,6-naphthyridine-4-carboxylate affects the c-Met signaling pathway. By inhibiting c-Met kinase, the compound disrupts the downstream effects of this pathway, which include cellular growth, survival, and migration . This disruption can lead to the death of cancer cells and a reduction in tumor growth .

Result of Action

The result of Sodium;1,6-naphthyridine-4-carboxylate’s action is a decrease in the growth and survival of cancer cells. By inhibiting c-Met kinase, the compound disrupts crucial signaling pathways in these cells, leading to their death and a reduction in tumor growth .

生化学分析

Biochemical Properties

Sodium;1,6-naphthyridine-4-carboxylate, like other 1,6-naphthyridines, is pharmacologically active . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the functional groups present in the compound .

Cellular Effects

Sodium;1,6-naphthyridine-4-carboxylate has been reported to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sodium;1,6-naphthyridine-4-carboxylate is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Sodium;1,6-naphthyridine-4-carboxylate change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Sodium;1,6-naphthyridine-4-carboxylate vary with different dosages in animal models

Metabolic Pathways

Sodium;1,6-naphthyridine-4-carboxylate is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels.

特性

IUPAC Name |

sodium;1,6-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOFYOOBBBZEEP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573734.png)

![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)